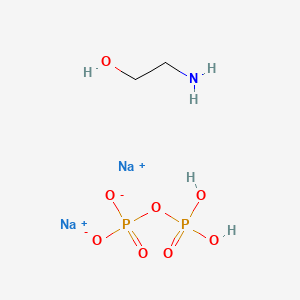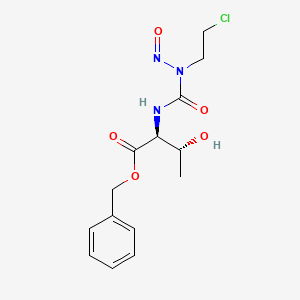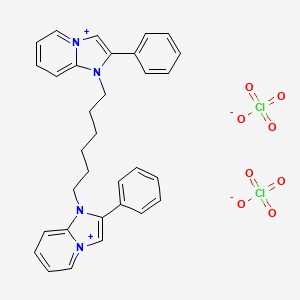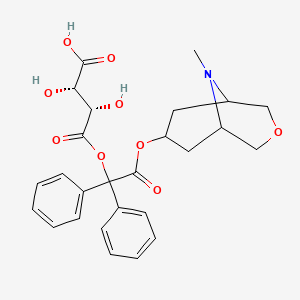
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate typically involves multiple steps, including the esterification of benzilic acid with 9-methyl-3-oxagranatin-7 beta-ol, followed by the formation of the d-tartrate salt. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters
Scientific Research Applications
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and rearrangement reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological targets, such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzilic acid esters and derivatives of 9-methyl-3-oxagranatin. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is unique due to its specific stereochemistry and the presence of the d-tartrate salt. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102504-19-8 |
|---|---|
Molecular Formula |
C26H29NO9 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-[2-[(9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)oxy]-2-oxo-1,1-diphenylethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H29NO9/c1-27-18-12-20(13-19(27)15-34-14-18)35-25(33)26(16-8-4-2-5-9-16,17-10-6-3-7-11-17)36-24(32)22(29)21(28)23(30)31/h2-11,18-22,28-29H,12-15H2,1H3,(H,30,31)/t18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
HPRVZXYTOWSBTN-IOHZUATHSA-N |
Isomeric SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)[C@H]([C@@H](C(=O)O)O)O |
Canonical SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



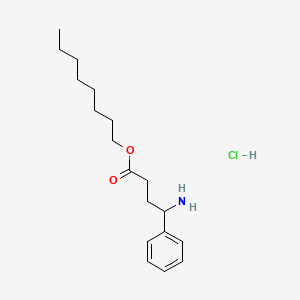
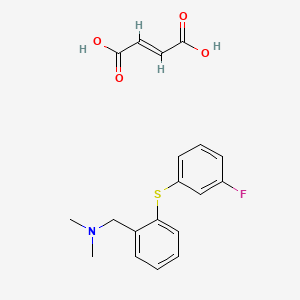
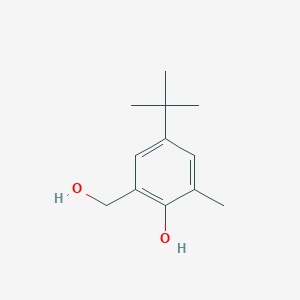

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)




